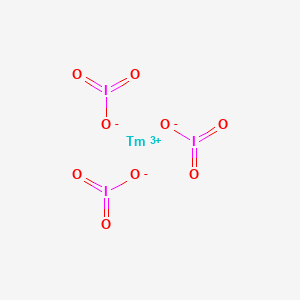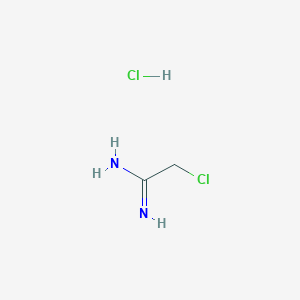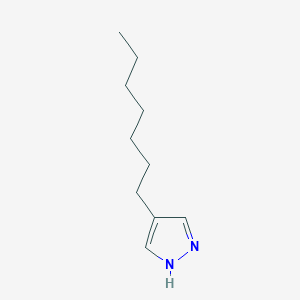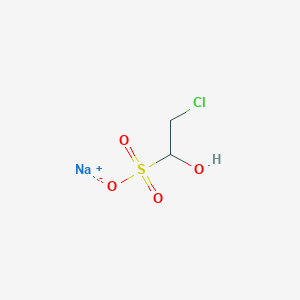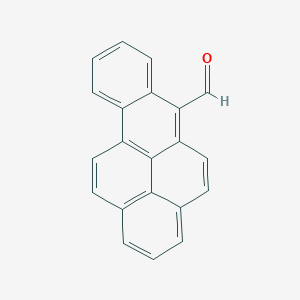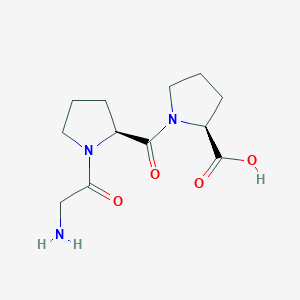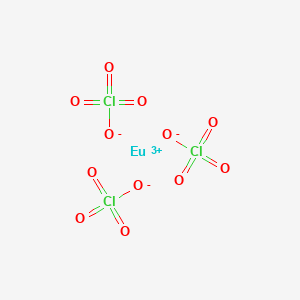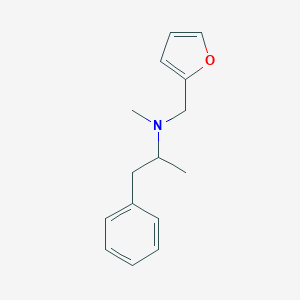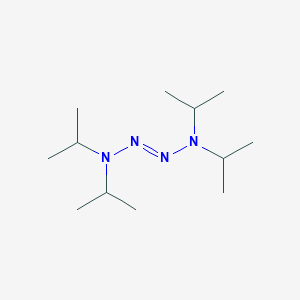
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is a chemical compound that belongs to the class of tetrazene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including materials science, pharmaceuticals, and explosives.
作用機序
The mechanism of action of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is not fully understood. However, it is believed to act by inducing DNA damage and inhibiting cell proliferation. In addition, it has been shown to induce apoptosis, which is a process of programmed cell death.
生化学的および生理学的効果
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to determine its safety and efficacy in vivo.
実験室実験の利点と制限
One of the advantages of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is its potential as a high-energy density material, which makes it suitable for use in explosives and propellants. In addition, its anticancer properties make it a promising candidate for the development of new cancer therapies. However, its potential toxicity and safety concerns limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)-. One direction is the development of new high-energy density materials based on this compound. Another direction is the investigation of its potential as a drug delivery system for cancer therapies. In addition, further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other fields, such as photochemistry and materials science.
Conclusion:
In conclusion, 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other fields.
合成法
The synthesis of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- can be achieved through different methods, including the reaction of tetrazene with isopropyl iodide in the presence of sodium hydride. Another method involves the reaction of tetrazene with isopropyl alcohol in the presence of sulfuric acid. The yield of the synthesis process depends on the reaction conditions and the purity of the starting materials.
科学的研究の応用
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- has been extensively studied for its potential applications in various fields. In materials science, it has been used as a precursor for the synthesis of high-energy density materials, such as explosives and propellants. In pharmaceuticals, it has been investigated for its potential as an anticancer agent and as a drug delivery system. In addition, it has been studied for its potential applications in the field of photochemistry, where it can be used as a photosensitizer.
特性
CAS番号 |
13304-31-9 |
|---|---|
製品名 |
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- |
分子式 |
C12H28N4 |
分子量 |
228.38 g/mol |
IUPAC名 |
N-[(E)-[di(propan-2-yl)amino]diazenyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C12H28N4/c1-9(2)15(10(3)4)13-14-16(11(5)6)12(7)8/h9-12H,1-8H3/b14-13+ |
InChIキー |
ZNDMWJNPHFHXFT-BUHFOSPRSA-N |
異性体SMILES |
CC(C)N(C(C)C)/N=N/N(C(C)C)C(C)C |
SMILES |
CC(C)N(C(C)C)N=NN(C(C)C)C(C)C |
正規SMILES |
CC(C)N(C(C)C)N=NN(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



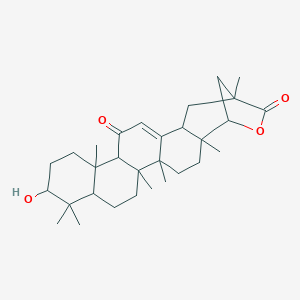
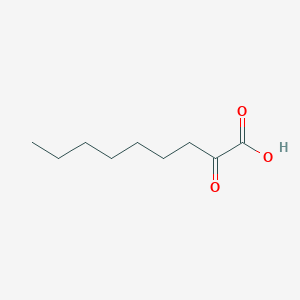
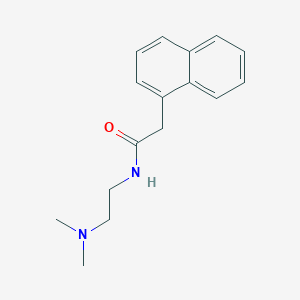
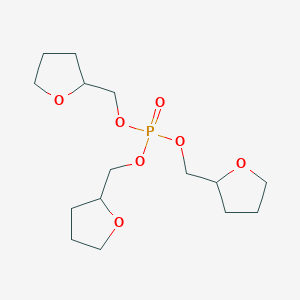
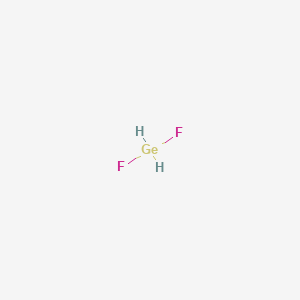
![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
